6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold recognized for its pharmacological relevance in kinase inhibition and receptor modulation. The structure features:
- Position 1: A methyl group, enhancing metabolic stability by reducing oxidative degradation .
- Position 6: A 4-(4-fluorophenyl)piperazine moiety, contributing to receptor binding affinity, particularly in serotonin or dopamine receptor-targeting agents .
- Position 4: An N-(o-tolyl) substituent, which introduces steric bulk and modulates lipophilicity for improved blood-brain barrier penetration .
This compound’s design balances selectivity and pharmacokinetic properties, making it a candidate for neurological and oncological applications.
特性
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7/c1-16-5-3-4-6-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-13-11-30(12-14-31)18-9-7-17(24)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXFNXPHVCAREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 498.56 g/mol. The presence of the 4-fluorophenyl and piperazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that certain analogs effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound under discussion was found to inhibit CDK6, a crucial regulator in cancer cell growth, suggesting its potential as an anticancer agent .
Neuropharmacological Effects
The piperazine component of the compound suggests possible neuropharmacological activity. Compounds with similar structures have been studied for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary data suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), although further studies are required to confirm these effects .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazolo Framework : The initial step typically involves the condensation of appropriate precursors to form the pyrazolo core.
- Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Fluorination : The incorporation of fluorine can be performed using electrophilic fluorination methods or by utilizing fluorinated starting materials.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of various pyrazolo[3,4-d]pyrimidines against different cancer cell lines. The compound showed over 70% inhibition in MCF-7 (breast cancer) cells at micromolar concentrations, indicating its potential as a therapeutic agent .
Study 2: Neuropharmacological Evaluation
In a neuropharmacological assessment, the compound was tested for its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting that it may have anxiolytic properties potentially mediated through serotonin receptor modulation .
Data Table: Biological Activities
科学的研究の応用
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C23H24FN7
- Molecular Weight : 433.5 g/mol
- Key Functional Groups :
- A pyrazolo[3,4-d]pyrimidine core
- A piperazine moiety substituted with a fluorophenyl group
- An o-tolyl group as a substituent
These structural elements contribute to its interaction with biological targets, which is crucial for its pharmacological effects.
Biological Activities
Research has indicated that this compound exhibits various biological activities that can be harnessed for therapeutic purposes:
Antidepressant Activity
Studies have suggested that compounds with similar structures to 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may act as serotonin receptor modulators. This could position them as potential candidates for treating depression and anxiety disorders. The piperazine ring is often associated with neuroactive properties, making such compounds valuable in psychopharmacology .
Antitumor Properties
Preliminary investigations into the antitumor efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives have shown promise against various cancer cell lines. The mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Further studies are needed to elucidate the exact pathways affected by this compound .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential activity against bacterial pathogens. Research into related compounds has demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli, indicating a possible broad-spectrum antimicrobial effect .
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various biological contexts:
化学反応の分析
Pyrazole-Pyrimidine Cyclization
-
Mechanism : Cyclocondensation of 4-amino-1H-pyrazole-3-carbonitrile derivatives with formamide yields the pyrazolo[3,4-d]pyrimidin-4-amine intermediate. Subsequent chlorination with POCl₃ introduces reactive chlorine at position 6 (yield: 65–70%) .
Piperazine Substitution
-
Reagents : 4-(4-Fluorophenyl)piperazine, isopropanol, reflux .
-
Conditions : Nucleophilic aromatic substitution (SNAr) at the C6 position replaces chlorine with the piperazine group.
Methylation at N1 Position
The 1-methyl group is introduced early in the synthesis to stabilize the pyrazole ring:
-
Mechanism : Alkylation of the pyrazole nitrogen under basic conditions.
Amine Coupling at C4 Position
The o-tolylamine group is incorporated via Buchwald-Hartwig amination:
-
Conditions : Microwave-assisted coupling in dioxane at 120°C.
Piperazine Ring Modifications
The piperazine group undergoes alkylation or acylation:
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-piperazine derivative | 65 | |
| Acylation | Acetyl chloride, Et₃N | Acetylated piperazine | 70 |
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though such reactions are less common due to steric hindrance from the piperazine ring .
Stability and Degradation Pathways
-
Acidic Conditions : Protonation of the piperazine nitrogen occurs below pH 4, enhancing solubility but risking ring-opening at extreme acidity .
-
Oxidative Stress : The pyrazole ring is susceptible to oxidation by strong agents like mCPBA, forming N-oxide derivatives (yield: 50–60%) .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions | Key Reagents |
|---|---|---|---|
| C6 | High (SNAr) | Piperazine substitution | Piperazines, POCl₃ |
| N1 | Moderate (alkylation) | Methylation | Methyl iodide, K₂CO₃ |
| C4 | Moderate (coupling) | Buchwald-Hartwig amination | Pd catalysts, o-toluidine |
| Piperazine N | High (alkylation/acylation) | Functional group introduction | Alkyl halides, acyl chlorides |
Research Findings
-
Selectivity in Substitution : The C6 position exhibits higher reactivity for SNAr compared to C2/C4 due to electron-withdrawing effects of the pyrazole ring .
-
Steric Effects : The o-tolyl group hinders electrophilic attacks at the pyrimidine ring, directing reactivity toward the piperazine moiety .
-
Pharmacological Impact : Stability under physiological conditions (pH 7.4, 37°C) exceeds 24 hours, making it suitable for in vivo studies .
This compound’s synthetic versatility and stability underscore its utility in medicinal chemistry, particularly as a kinase or receptor-targeting agent. Future studies may explore its functionalization for enhanced bioavailability or targeted delivery systems .
類似化合物との比較
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Key Observations :
- Piperazine Modifications : Replacing 4-fluorophenylpiperazine (target) with ethylpiperazine () reduces aromatic π-π interactions but improves solubility due to decreased halogen content .
- Amine Substituents: N-(o-Tolyl) (target) vs. N-Benzyl groups () introduce flexible spacers, which may enhance off-target interactions .
Piperazine and Aromatic Ring Modifications
- 4-Fluorophenyl vs. Chlorophenyl: Chlorine in and increases lipophilicity (Cl logP ~0.71 vs.
- Pyrrolo[2,3-d]pyrimidine Core () : Replacing pyrazolo[3,4-d]pyrimidine with a pyrrolo[2,3-d]pyrimidine alters hydrogen-bonding capacity, affecting kinase selectivity .
Research Findings and Implications
- Receptor Binding : Fluorophenylpiperazine (target) shows higher serotonin 5-HT1A affinity than ethylpiperazine analogs (pKi 8.2 vs. 7.5) .
- Metabolic Stability : Methyl at Position 1 (target) reduces CYP3A4-mediated oxidation compared to phenyl () (t½ = 4.5 h vs. 2.1 h) .
- Solubility : The o-tolyl group (target) lowers aqueous solubility (logS = -3.1) vs. N-(4-methylbenzyl) (, logS = -2.4) but improves CNS penetration .
準備方法
Retrosynthetic Analysis
The retrosynthetic pathway for this compound can be divided into three key fragments:
- Pyrazolo[3,4-d]pyrimidine core : Serves as the central scaffold.
- 4-(4-Fluorophenyl)piperazine : Introduced via nucleophilic substitution.
- N-(o-Tolyl) group : Attached through an amine coupling reaction.
This approach aligns with methodologies described for analogous pyrazolo[3,4-d]pyrimidine derivatives.
Stepwise Synthesis Protocol
Formation of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis begins with the construction of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine backbone. A widely adopted method involves cyclocondensation reactions using 5-aminopyrazole precursors.
Reaction Conditions
- Starting material : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- Cyclization agent : Formamide or phosphoryl chloride (POCl₃).
- Temperature : Reflux at 110–120°C for 6–8 hours.
The reaction proceeds via intramolecular cyclization, forming the pyrazolo[3,4-d]pyrimidin-4-one intermediate, which is subsequently chlorinated using POCl₃ to enhance reactivity.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield after cyclization | 68–72% | |
| Chlorination efficiency | >90% |
Coupling of the N-(o-Tolyl) Group
The final step involves coupling the intermediate with o-toluidine to introduce the N-(o-tolyl) substituent. This is typically achieved via a Buchwald–Hartwig amination or Ullmann-type coupling.
Catalytic System
- Catalyst : Palladium(II) acetate (Pd(OAc)₂).
- Ligand : Xantphos or BINAP.
- Base : Cesium carbonate (Cs₂CO₃).
- Solvent : Toluene or 1,4-dioxane.
Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Reaction time | 12–16 hours | |
| Temperature | 100–110°C | |
| Isolated yield | 60–65% |
Alternative Synthetic Routes
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution (%) |
|---|---|
| Piperazine derivative | 42 |
| Palladium catalysts | 28 |
| Solvents | 18 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
Q & A
Q. What are the key structural features influencing the compound's biological activity?
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted with a 4-fluorophenyl group and an o-tolylamine moiety. The fluorophenyl group enhances lipophilicity and receptor affinity, while the methyl group at position 1 improves metabolic stability. The o-tolyl substituent may influence steric interactions with target receptors . X-ray crystallography and NMR studies confirm the planar pyrimidine ring and non-coplanar piperazine group, critical for binding to kinase domains .
Q. What synthetic routes are commonly employed for this compound?
Synthesis involves multi-step protocols:
- Step 1: Condensation of 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 4-(4-fluorophenyl)piperazine under reflux in acetonitrile (yield: 65–75%) .
- Step 2: Buchwald-Hartwig coupling of the intermediate with o-toluidine using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C (yield: 50–60%) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. What are the primary biological targets identified for this compound?
The compound exhibits inhibitory activity against:
- Kinases: Selectively targets ABL1 and JAK2 kinases (IC₅₀ = 12–18 nM) due to interactions with the ATP-binding pocket .
- GPCRs: Binds to serotonin receptors (5-HT₁ₐ, Kᵢ = 34 nM) via the fluorophenyl-piperazine moiety .
- In vivo models: Reduces tumor growth in xenograft studies by 60% at 10 mg/kg dosing, linked to kinase inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst optimization: Replace Pd(OAc)₂ with Pd₂(dba)₃ for improved coupling efficiency (yield increase: ~15%) .
- Solvent selection: Use dimethylacetamide (DMAc) instead of toluene to enhance solubility of intermediates, reducing side reactions .
- Temperature control: Lower coupling reaction temperatures to 90°C to prevent decomposition of the o-tolylamine reagent .
Q. How can contradictions in reported biological activity (e.g., varying IC₅₀ values) be resolved?
Discrepancies arise from assay conditions:
- ATP concentration: IC₅₀ for JAK2 increases from 18 nM to 42 nM when ATP levels rise from 1 µM to 100 µM .
- Cell vs. enzymatic assays: Cellular permeability differences (e.g., logP = 3.2) may reduce efficacy in cell-based studies .
- Validation: Use orthogonal methods (e.g., SPR for binding kinetics, Western blotting for target modulation) to confirm activity .
Q. What structural modifications enhance receptor binding specificity?
- Piperazine substitution: Replacing 4-fluorophenyl with 3-trifluoromethylphenyl improves JAK2 selectivity (IC₅₀ = 8 nM) but reduces 5-HT₁ₐ affinity .
- Methyl group removal: Deleting the 1-methyl group destabilizes the pyrazolo-pyrimidine core, reducing kinase inhibition by 70% .
- o-Tolyl replacement: Substituting with 4-methoxyphenyl enhances solubility (logP = 2.8) without compromising activity .
Q. How does the compound's stability vary under physiological conditions?
- pH stability: Degrades rapidly at pH < 3 (t₁/₂ = 2 hr) due to protonation of the piperazine nitrogen. Stable at pH 7.4 (t₁/₂ > 48 hr) .
- Metabolic pathways: CYP3A4-mediated oxidation of the o-tolyl group produces inactive metabolites (major pathway in liver microsomes) .
- Light sensitivity: Exposure to UV light induces dimerization via the pyrimidine ring; store in amber vials under inert gas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
